molecular formula C12H13NO2 B13166611 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl-

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl-

Cat. No.: B13166611
M. Wt: 203.24 g/mol
InChI Key: HGLGNWSEGSCQBB-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- is an organic compound with the molecular formula C11H11NO2. This compound belongs to the class of benzodioxins, which are characterized by a benzene ring fused with a dioxin ring. The presence of a nitrile group and a propyl substituent on the dioxin ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted catechol with a suitable nitrile compound in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Bases such as potassium carbonate or sodium hydroxide are frequently employed.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. Pathways involved include inhibition of specific enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: Lacks the nitrile and propyl groups, making it less reactive in certain chemical reactions.

    2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: Similar structure but without the propyl substituent.

    Ethyl 1,4-benzodioxan-2-carboxylate: Contains an ester group instead of a nitrile group.

Uniqueness

1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro-2-propyl- is unique due to the presence of both a nitrile and a propyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-propyl-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6H,2,7,9H2,1H3

InChI Key

HGLGNWSEGSCQBB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC2=CC=CC=C2O1)C#N

Origin of Product

United States

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